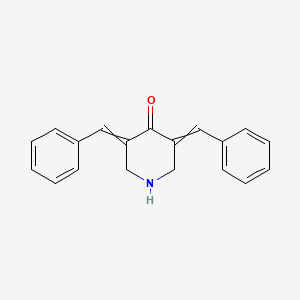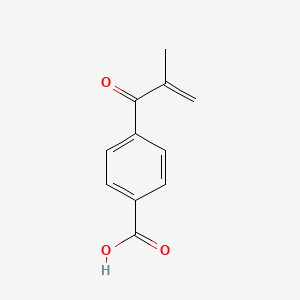
2,6,7-三羟基-9-甲基黄酮-3-酮
描述
NSC-66209 is a chemical compound known for its potential therapeutic applications. It has been studied for its inhibitory effects on certain enzymes and its role in various biochemical pathways .
科学研究应用
NSC-66209 由于其在科学研究中的应用而被广泛研究。 它已被用作生化测定中的抑制剂,特别是在研究 NRH:醌氧化还原酶 2 (NQO2) 例如,它已被用于药物发现和开发,以及研究各种生化途径 .
作用机制
NSC-66209 的作用机制涉及它与特定分子靶标和途径的相互作用。 它通过与活性位点结合并阻止酶催化其反应,作为某些酶(例如 NRH:醌氧化还原酶 2 (NQO2))的抑制剂 . 这种抑制会导致各种下游效应,具体取决于所涉及的特定途径。
生化分析
Biochemical Properties
2,6,7-Trihydroxy-9-methylxanthen-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as NRH:quinone oxidoreductase 2 (NQO2) and induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . These interactions are crucial for its inhibitory effects, which can influence various cellular processes. The compound’s ability to chelate metals like iron and copper also adds to its biochemical significance .
Cellular Effects
2,6,7-Trihydroxy-9-methylxanthen-3-one has been shown to affect various types of cells, including breast adenocarcinoma cell lines and erythrocytes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with MCL1 can lead to changes in gene expression that promote cell differentiation and apoptosis . Additionally, its metal-chelating properties can impact cellular metabolism by altering the availability of essential metal ions .
Molecular Mechanism
The molecular mechanism of 2,6,7-Trihydroxy-9-methylxanthen-3-one involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes like NQO2 and MCL1, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes, such as apoptosis and differentiation. The compound’s metal-chelating properties also play a role in its molecular mechanism by affecting the availability of metal ions required for enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6,7-Trihydroxy-9-methylxanthen-3-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its inhibitory effects . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce apoptosis and cell differentiation over extended periods .
Dosage Effects in Animal Models
The effects of 2,6,7-Trihydroxy-9-methylxanthen-3-one vary with different dosages in animal models. At lower doses, the compound can promote cell differentiation and apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are important for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
2,6,7-Trihydroxy-9-methylxanthen-3-one is involved in various metabolic pathways, including those related to its metal-chelating properties. The compound interacts with enzymes and cofactors that are essential for metabolic processes, such as iron and copper metabolism . Its effects on metabolic flux and metabolite levels can influence cellular metabolism and overall physiological functions.
Transport and Distribution
The transport and distribution of 2,6,7-Trihydroxy-9-methylxanthen-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to chelate metals also affects its transport and distribution by altering the availability of metal ions required for transport processes .
Subcellular Localization
The subcellular localization of 2,6,7-Trihydroxy-9-methylxanthen-3-one is influenced by targeting signals and post-translational modifications. The compound is often localized in cellular compartments where it can interact with its target enzymes and biomolecules. Its localization can affect its activity and function, as well as its ability to modulate cellular processes such as apoptosis and differentiation .
准备方法
NSC-66209 的合成涉及几个步骤,包括使用特定的试剂和条件。 一种常见的方法涉及在受控条件下使 2,6,7-三羟基-9-甲基-芑-3-酮与适当的试剂反应 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线以确保化合物的纯度和功效。
化学反应分析
NSC-66209 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
NSC-66209 可以与其他类似的化合物进行比较,例如 2,6,7-三羟基-9-甲基-芑-3-酮和其他芑酮衍生物 . 这些化合物具有相似的化学结构和性质,但在其具体应用和功效方面可能有所不同。 NSC-66209 的独特性在于其对某些酶的特定抑制作用及其潜在的治疗应用 .
参考文献
属性
IUPAC Name |
2,6,7-trihydroxy-9-methylxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVNNUHRZXQCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202396 | |
| Record name | Methyl fluorone black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-46-5 | |
| Record name | 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl fluorone black | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-66209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl fluorone black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-trihydroxy-9-methylxanthen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL FLUORONE BLACK | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQC69H1NAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the staining ability of Methyl Fluorone Black compare to the commonly used stain Hematoxylin?
A2: While Methyl Fluorone Black demonstrates potential as a nuclear stain, it is noted to be less useful than its phenyl counterpart, Fluorone Black. [] Additionally, the research emphasizes that neither Methyl Fluorone Black nor Fluorone Black possess the same versatility as Hematoxylin in staining various cellular structures. [] This suggests that Hematoxylin offers a broader range of applications in histological staining compared to Methyl Fluorone Black.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
![2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B1197701.png)


![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)






